Einecs 263-719-0
Overview
Description
Einecs 263-719-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 263-719-0 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous processing techniques. The raw materials are sourced in bulk, and the reactions are optimized for efficiency and yield. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Einecs 263-719-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Einecs 263-719-0 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in biochemical assays or as a tool for studying biological processes.
Medicine: In medicinal chemistry, this compound can be a precursor for drug development or a component in pharmaceutical formulations.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Einecs 263-719-0 involves its interaction with specific molecular targets and pathways. Depending on its chemical structure, the compound may bind to enzymes, receptors, or other biomolecules, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Einecs 263-093-9: This compound shares some structural similarities with Einecs 263-719-0 and may have comparable chemical properties.
Einecs 263-235-5: Another related compound with similar industrial applications.
Uniqueness: this compound is unique in its specific chemical structure and reactivity. Its distinct properties make it suitable for particular applications that may not be achievable with similar compounds. For example, its reactivity in certain chemical reactions or its interaction with specific biological targets may differ from those of related compounds.
Properties
IUPAC Name |
disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S2.C14H15N3O3S.2Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);3-10H,1-2H3,(H,18,19,20);;/q;;2*+1/p-2/b25-19+,27-23?;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZATZDKHJDOZFD-DGVIJJPGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41N5Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62758-15-0 | |
Record name | EINECS 263-719-0 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062758150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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